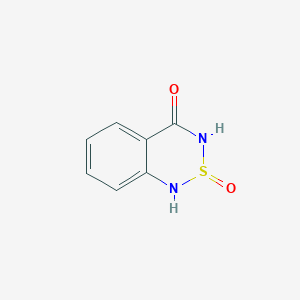
2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with sulfur dioxide and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods: Industrial production of 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2lambda~4~,1,3-Benzothiadiazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
1,3-Benzothiazine-2,4-dione: Similar structure but lacks the nitrogen atom in the ring.
1,3-Benzoxazine-2,4-dione: Contains an oxygen atom instead of sulfur.
1,3-Benzimidazole-2,4-dione: Contains two nitrogen atoms in the ring.
Uniqueness: 2lambda4,1,3-Benzothiadiazine-2,4(1H,3H)-dione is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
33759-65-8 |
|---|---|
分子式 |
C7H6N2O2S |
分子量 |
182.20 g/mol |
IUPAC名 |
2-oxo-1H-2λ4,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C7H6N2O2S/c10-7-5-3-1-2-4-6(5)8-12(11)9-7/h1-4,8H,(H,9,10) |
InChIキー |
YSLBRFGYNJSRDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NS(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



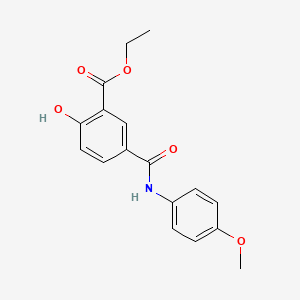
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
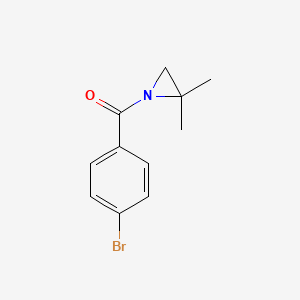
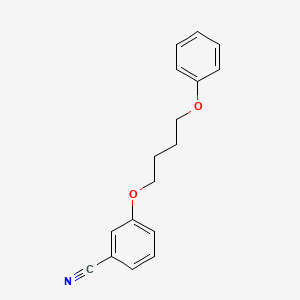



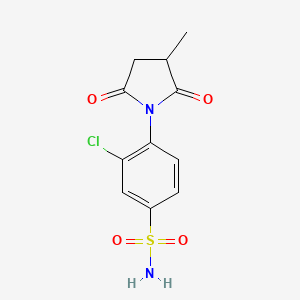

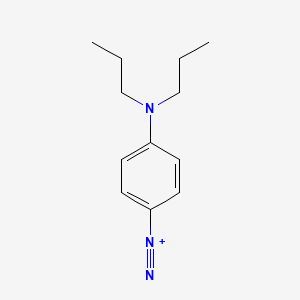
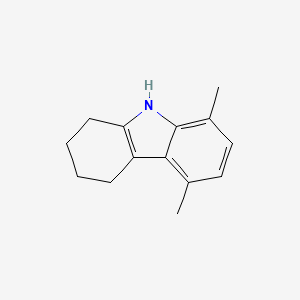
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
